1,2,4-Triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/100ml at 20 °C: 125

Canonical SMILES

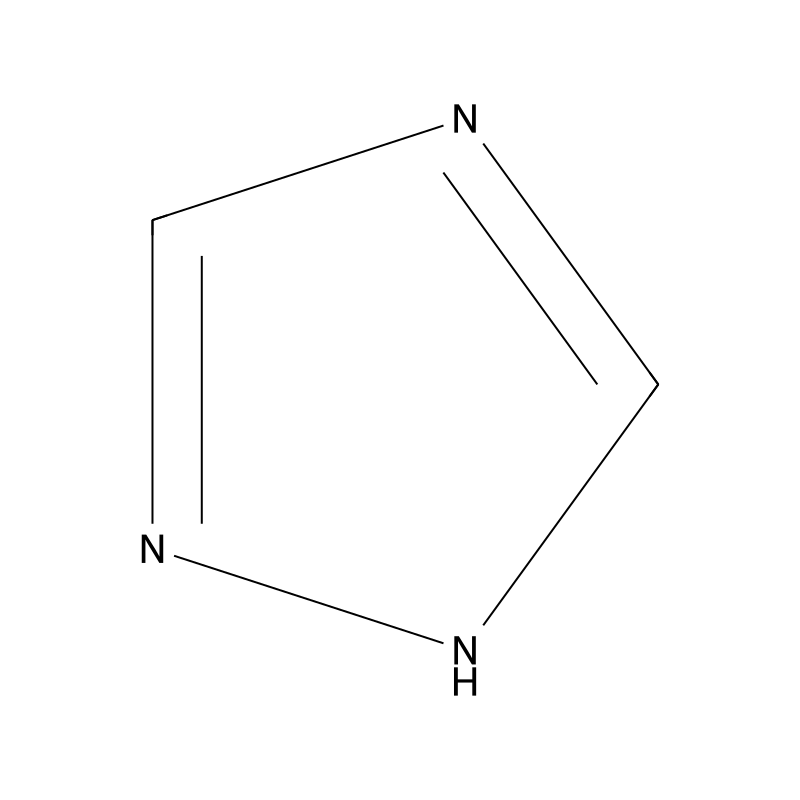

1,2,4-Triazole is a five-membered heterocyclic compound that contains three nitrogen atoms and two carbon atoms in its ring structure, represented by the molecular formula . This compound is notable for its amphoteric nature, allowing it to undergo both N-protonation and deprotonation in aqueous solutions. The pKa values of 1,2,4-triazole are approximately 10.26 for the neutral molecule and 2.45 for its triazolium form, indicating its ability to behave as both an acid and a base in different conditions . The compound exhibits aromatic characteristics due to the resonance stabilization provided by the nitrogen atoms within the ring.

- Protonation and Deprotonation: The compound can accept protons at nitrogen sites under acidic conditions or donate protons under basic conditions.

- Cycloaddition Reactions: It can engage in cycloaddition reactions with alkynes or azides, forming more complex triazole derivatives .

- Nucleophilic Substitution: 1,2,4-triazole can undergo nucleophilic substitution reactions, particularly when reacted with electrophiles like alkyl halides .

1,2,4-Triazole and its derivatives exhibit significant biological activities. They are primarily recognized for their role as antifungal agents; compounds such as fluconazole and itraconazole are widely used in clinical settings to treat fungal infections. Additionally, research has indicated that 1,2,4-triazoles may possess anticancer properties by inhibiting specific enzymes involved in tumor growth and proliferation . Their potential as chemotherapeutic agents is an area of ongoing investigation.

Several methods exist for synthesizing 1,2,4-triazole:

- Einhorn-Brunner Reaction: This method involves the reaction of thiosemicarbazide with formic acid followed by cyclization.

- Pellizzari Reaction: Another synthetic route that allows for the formation of triazoles from various precursors .

- Photochemical Methods: Recent studies have explored photochemical synthesis using diazoalkanes and azomethine ylides to produce 1,2,4-triazoles via dipolar cycloaddition reactions .

- Microwave Irradiation: A modern approach that enhances reaction rates and yields when synthesizing substituted triazoles from hydrazines and formamide .

1,2,4-Triazole has diverse applications across various fields:

- Pharmaceuticals: It serves as a core structure in numerous antifungal medications and is being investigated for its anticancer properties.

- Agriculture: Certain derivatives are utilized as plant growth regulators.

- Coordination Chemistry: The compound acts as a bridging ligand in coordination complexes due to its ability to coordinate with metal ions .

Research on the interactions of 1,2,4-triazole with biological systems has revealed its potential effects on enzyme activity and cellular processes. For instance, studies have shown that certain triazole derivatives can inhibit cytochrome P450 enzymes involved in drug metabolism and steroid biosynthesis. This interaction profile suggests that while beneficial as therapeutic agents, these compounds may also lead to drug-drug interactions when co-administered with other medications .

1,2,4-Triazole is part of a broader class of triazoles. Below are comparisons with similar compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| 1,2,3-Triazole | Contains one carbon atom less | More stable under acidic conditions; used in click chemistry |

| 1,3,4-Thiadiazole | Contains sulfur | Exhibits different biological activities; used in agrochemicals |

| Benzotriazole | Benzene ring fused | Stronger UV absorbers; used in plastics and coatings |

Unique Characteristics of 1,2,4-Triazole- Its amphoteric nature allows it to participate in a wide range of

Physical Description

Brown solid; [ICSC] White crystalline powder; [MSDSonline]

BROWN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

260 °C

Flash Point

170 °C c.c.

Heavy Atom Count

Density

Decomposition

The substance decomposes on heating producing toxic fumes including nitrogen oxides, ammonia fumes and hydrogen cyanide.

290 °C

Melting Point

UNII

Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.2

Absorption Distribution and Excretion

8 hr after a single iv administration of 1 mg/kg bw (test substance (14)C-labeled) to male rats (strain not given), approx 50% of the applied radioactivity was detectable in the body of the animals (gastrointestinal tract not considered). 3 days after the application approx 1.5% of the applied activity could be found, and after 6 days the (14)C-activity was no longer measurable (detection limit 0.3%).

Following a single oral or iv administration of 1 mg/kg bw (test substance (14)C-labeled) to male rats (strain not given), approx. 0.1% of the (14)C-activity was exhaled within 30 hr.

1H-1,2,4-Triazole (14)C-labeled was administered to male rats orally (dose: 1 mg/kg bw) or iv (doses: 0.1, 1, 10, 100 mg/kg bw). Within 48 hr after the single application 92-94% of the (14)C-activity was excreted with the urine and 3-5% with the feces, regardless whether the substance was applied orally or iv.

For more Absorption, Distribution and Excretion (Complete) data for 1H-1,2,4-Triazole (6 total), please visit the HSDB record page.

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Adhesive Manufacturing

1H-1,2,4-Triazole: ACTIVE

Storage Conditions

Separated from strong oxidants, and strong acids. Store in an area without drain or sewer access.